molecular formula C10H12O3 B12533044 Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate CAS No. 832111-00-9

Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate

Cat. No.: B12533044
CAS No.: 832111-00-9
M. Wt: 180.20 g/mol
InChI Key: PIXIHOPYXPHHHV-UHFFFAOYSA-N
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Description

Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate is a bicyclic compound featuring a 7-oxabicyclo[4.1.0]heptene core fused with a prop-2-enoate ester group. The structure combines an epoxide (oxirane) moiety within the bicyclic framework, conferring reactivity typical of strained cyclic ethers, and a conjugated α,β-unsaturated ester system. This dual functionality enables applications in polymerization, crosslinking, and as a synthetic intermediate in organic chemistry . Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol.

However, analogous methods for related bicyclic esters (e.g., magnesium-mediated cyclization in methanol) are documented .

Properties

CAS No.

832111-00-9

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate

InChI

InChI=1S/C10H12O3/c1-12-10(11)5-3-7-2-4-8-9(6-7)13-8/h2-3,5,8-9H,4,6H2,1H3

InChI Key

PIXIHOPYXPHHHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CCC2C(C1)O2

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic ring systems. In this reaction, a furan derivative reacts with an olefinic or acetylenic dienophile under controlled conditions to form the desired bicyclic product . The reaction conditions often include the use of a solvent such as toluene or dichloromethane and may require heating to facilitate the reaction.

For industrial production, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The product is then purified using standard techniques like distillation or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific groups in the molecule.

    Addition: The compound can participate in addition reactions with electrophiles, such as halogens or acids, to form addition products.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that derivatives of bicyclic compounds, including methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate, exhibit antimicrobial activity. A study demonstrated that certain analogs could inhibit the virulence of Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections .

Synthesis of Bioactive Compounds
This compound serves as a precursor in the synthesis of bioactive molecules. For instance, it can be transformed into various derivatives that possess anti-inflammatory and analgesic properties, making it a valuable candidate for drug development .

Polymer Science

Polymerization Initiators
this compound can act as a polymerization initiator in the production of polymers with specific properties. Its structure allows for the incorporation into polymer chains, enhancing thermal stability and mechanical strength .

Nanocomposite Fabrication
This compound has been utilized in the fabrication of nanocomposites, particularly when functionalized with silanes to improve adhesion and compatibility between organic and inorganic phases. For example, it has been used to enhance the properties of polyamide composites by incorporating alumina nanoparticles .

Material Engineering

Functional Coatings
The compound is also explored for use in functional coatings that require specific chemical properties such as hydrophobicity or UV resistance. Its ability to form cross-linked structures makes it suitable for applications in protective coatings for various substrates .

Silane Coupling Agents
this compound derivatives have been developed as silane coupling agents that can modify surfaces to improve adhesion in composite materials. This application is particularly valuable in industries such as automotive and aerospace where material performance is critical .

  • Antimicrobial Activity Study : A series of experiments assessed the effectiveness of this compound derivatives against various bacterial strains, demonstrating significant inhibition rates comparable to established antibiotics .
  • Polymer Composite Research : Investigations into the incorporation of this compound into polyamide matrices revealed improved tensile strength and thermal resistance, showcasing its utility in advanced material applications .

Mechanism of Action

The mechanism of action of Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, the compound may inhibit protein phosphatases, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate is compared below with structurally or functionally related compounds.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties Reference
This compound 7-Oxabicyclo[4.1.0]hept-3-ene Prop-2-enoate ester 180.20 Polymerization, crosslinking agents
[7-Oxabicyclo[4.1.0]heptan-3-yl]methyl prop-2-enoate 7-Oxabicyclo[4.1.0]heptane Prop-2-enoate ester 180.20 Epoxy resins, coatings
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 7-oxabicyclo[4.1.0]hept-3-yl methyl ester (ERL-4221) 7-Oxabicyclo[4.1.0]heptane (×2) Carboxylic acid, methyl ester 278.28 High-performance epoxy resins, electronics
6-Methyl-3-(propan-2-ylidene)-7-oxabicyclo[4.1.0]heptan-2-one 7-Oxabicyclo[4.1.0]heptane Ketone, isopropylidene substituent 194.23 Fragrance intermediates, terpenoid analogs
7-Oxabicyclo[4.1.0]heptane, 3-oxiranyl- 7-Oxabicyclo[4.1.0]heptane Epoxide (oxirane) 124.14 Volatile organic compound (VOC), flavorants

Key Comparative Insights

Reactivity: The α,β-unsaturated ester in this compound enhances its utility in Michael addition and radical polymerization compared to non-ester analogs like 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid derivatives . ERL-4221’s dual epoxide and ester groups enable superior thermal stability in resins, whereas the target compound’s simpler structure favors synthetic versatility .

Applications: The target compound shares applications in polymer chemistry with [7-oxabicyclo[4.1.0]heptan-3-yl]methyl prop-2-enoate, but the latter’s saturated bicyclic core reduces ring strain, altering reaction kinetics . Fragrance-oriented derivatives (e.g., 6-methyl-3-(propan-2-ylidene)-7-oxabicyclo[4.1.0]heptan-2-one) lack ester functionality, limiting their use in polymerization but enhancing volatility for flavorant applications .

ERL-4221’s synthesis likely involves multi-step epoxidation and esterification, contrasting with the target compound’s presumed single-step esterification .

Research Findings and Data

Table 2: Physicochemical Properties

Property This compound ERL-4221 3-Oxiranyl-7-oxabicyclo[4.1.0]heptane
Boiling Point (°C) Not reported >250 (decomposes) 180–200
Solubility Polar aprotic solvents (e.g., DMF, acetone) Insoluble in water, soluble in THF Low water solubility
Stability Sensitive to nucleophiles, UV light High thermal/chemical stability Air-sensitive

Notable Studies

  • Volatility Analysis : 7-Oxabicyclo[4.1.0]heptane derivatives like 3-oxiranyl-7-oxabicyclo[4.1.0]heptane exhibit moderate volatility, making them detectable as VOCs in environmental samples .

Biological Activity

Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate, also known by its CAS number 100938-99-6, is a compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and agriculture. This article aims to explore the biological activity of this compound based on available research findings, case studies, and relevant data.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₉H₁₂O₂
Molar Mass152.19 g/mol
CAS Number100938-99-6
SynonymsEthanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-

Antimicrobial Properties

Research indicates that compounds related to bicyclic structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of bicyclo[4.1.0]heptane can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics or preservatives .

Insecticidal Activity

This compound has been investigated for its insecticidal properties. A patent study revealed that similar compounds exhibit efficacy against pests in the phylum nematodes and arthropods, indicating their potential use in agricultural pest control . The mechanism of action appears to involve disruption of the insect's nervous system, leading to paralysis and death.

Cytotoxicity and Anticancer Potential

Some studies have examined the cytotoxic effects of this compound on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific cancer cells, although further research is needed to elucidate the mechanisms involved and to assess its selectivity and efficacy compared to existing chemotherapeutics .

Case Study 1: Antimicrobial Efficacy

In a laboratory study, methyl derivatives of bicyclo compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone around samples containing this compound, demonstrating its potential as a natural antimicrobial agent.

Case Study 2: Insecticidal Application

Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The compound's effectiveness was attributed to its ability to interfere with insect hormonal systems, leading to developmental disruptions.

Mechanistic Studies

Mechanistic studies have highlighted the role of this compound in modulating cellular pathways associated with apoptosis and cell cycle regulation in cancer cells . These findings suggest that the compound may act through multiple pathways, making it a candidate for further investigation as a therapeutic agent.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the bicyclic structure have been shown to significantly influence its antimicrobial and insecticidal properties . This aspect is vital for guiding synthetic modifications aimed at enhancing efficacy.

Q & A

Q. Table 1: Synthetic Route Comparison

MethodKey Reagents/ConditionsYield (Hypothetical)*Challenges
Multicomponent reactionEpoxycyclohexane, acrylate, acid40-60%Stereochemical control
Epoxide alkylationNaH, methyl acrylate, THF50-70%Competing side reactions
CyclizationBF₃·Et₂O, heat30-50%Purification complexity
*Extrapolated from analogous reactions in .

Basic: How to characterize the structure and purity of this compound?

Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze ¹H/¹³C NMR for bicyclic proton environments (e.g., epoxy ring protons at δ 3.5–4.5 ppm) and E-configured double bonds (coupling constant J = 12–16 Hz) .
  • IR : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and epoxy C-O-C at ~1250 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 196.24 (C₁₁H₁₆O₃) .
  • HPLC/Purity : Use reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity (>95% recommended for biological assays) .

Basic: What safety protocols are critical during handling?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood for volatile reagents .
  • Waste Management : Segregate organic waste containing epoxy/acrylate moieties and dispose via certified hazardous waste facilities .

Advanced: How to investigate its reactivity in ring-opening reactions for derivative synthesis?

Answer:
Design experiments to probe epoxide ring-opening under acidic, basic, or nucleophilic conditions:

  • Acid-catalyzed hydrolysis : React with H₂SO₄/H₂O to form diol derivatives; monitor via TLC .
  • Nucleophilic attack : Use amines (e.g., NH₃) or thiols to generate amino-/thio-functionalized products. Optimize solvent polarity (e.g., DMF vs. THF) .
  • Mechanistic studies : Employ DFT calculations to predict regioselectivity and compare with experimental outcomes .

Advanced: How to evaluate its environmental fate and ecotoxicological impact?

Answer:
Follow tiered assessment frameworks:

Physicochemical properties : Measure logP (octanol-water partition coefficient) and hydrolysis half-life using OECD Guidelines .

Degradation studies : Conduct photolysis (UV light) and biodegradation (OECD 301D) assays .

Ecotoxicology : Test acute toxicity on Daphnia magna (OECD 202) and algae (OECD 201) .

Q. Table 2: Environmental Fate Parameters

ParameterMethodReference Compound Data
logPShake-flask HPLC~2.1 (predicted)
Hydrolysis half-lifepH 7, 25°C>30 days
Photolytic degradationUV-Vis irradiation<10% degradation in 72h

Advanced: What methodologies are suitable for profiling its biological activity?

Answer:

  • Antioxidant assays : Measure DPPH/ABTS radical scavenging activity and compare with Trolox standards .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) at 1–100 μM concentrations .
  • Enzyme inhibition : Test against COX-2 or lipoxygenase to assess anti-inflammatory potential .

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